molecular formula C2H3Br2F B1583841 1,2-Dibromo-1-fluoroethane CAS No. 358-97-4

1,2-Dibromo-1-fluoroethane

Cat. No. B1583841
CAS RN: 358-97-4
M. Wt: 205.85 g/mol
InChI Key: MZYSDQJCGXPRJB-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-fluoroethane is a chemical compound with the molecular formula CHBrF . It has an average mass of 205.852 Da and a monoisotopic mass of 203.858536 Da .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-1-fluoroethane consists of carbon ©, hydrogen (H), bromine (Br), and fluorine (F) atoms . For a more detailed analysis, you may refer to the relevant papers or databases that provide information on the molecular structure .


Physical And Chemical Properties Analysis

1,2-Dibromo-1-fluoroethane has a boiling point of approximately 397 K . It has a density of 2.2±0.1 g/cm³ and a vapor pressure of 31.0±0.2 mmHg at 25°C . The compound also has a molar refractivity of 27.0±0.3 cm³ .

Scientific Research Applications

  • Conformational Analysis and Rotational Isomerism

    • 1,2-Dibromo-1-fluoroethane has been studied in the context of understanding conformational equilibria and rates of conformational interconversion in halogenated ethanes. Nuclear magnetic resonance spectroscopy has been used to determine ground-state energies of rotational isomers and the barriers to their interconversions. This research provides insights into the molecular behavior of halogenated ethanes, including 1,2-dibromo-1-fluoroethane, which can be critical in understanding their reactivity and interactions (Weigert et al., 1970).
  • Synthesis of Fluoroethylated Compounds

    • The compound has been used in the efficient synthesis of 2-bromo-1-[18F]fluoroethane, a precursor for the production of 18F-fluoroethylated radiopharmaceuticals. This synthesis is crucial for automated preparation devices in routine synthesis of these compounds, highlighting the role of 1,2-dibromo-1-fluoroethane in medical imaging and diagnostics (Comagic et al., 2001).
  • Base-Catalyzed Elimination Studies

    • The base-catalyzed elimination of hydrogen bromide from 1,2-dibromo-1-fluoroethane, yielding bromofluoroethylenes, has been investigated. This research provides valuable insights into the reaction mechanisms and potential applications in organic synthesis and industrial processes (枝村 一弥 & 石川 延男, 1978).
  • Spectroscopic Studies and Molecular Structure

    • 1,2-Dibromo-1-fluoroethane has been a subject in the study of molecular structures and vibrational mode coupling using high-resolution infrared spectroscopy. Such studies are essential for understanding molecular dynamics and structural properties that are crucial in various scientific and industrial applications (Miller et al., 1995).
  • Hyperconjugation and Gauche Effect

    • Investigations into the energies and geometries of fluoroethanes, including 1,2-dibromo-1-fluoroethane, have contributed to the understanding of hyperconjugation and its influence on molecular conformation. This research provides foundational knowledge in organic chemistry, especially concerning the molecular behavior of halogenated compounds (Rablen et al., 1999).
  • Solute-Solvent Interactions

    • The study of 1,2-Dibromo-1-fluoroethane in various solvents, particularly in liquid noble gases, contributes to the broader understanding of solute-solvent interactions. This is crucial for various applications in chemical engineering and materials science (Herrebout & Veken, 1996).

Safety And Hazards

1,2-Dibromo-1-fluoroethane may cause skin and eye irritation . It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised when handling this compound .

properties

IUPAC Name

1,2-dibromo-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2F/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYSDQJCGXPRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861895
Record name 1,2-Dibromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-1-fluoroethane

CAS RN

358-97-4
Record name Ethane, 1,2-dibromo-1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-1-fluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-1-fluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
L Tian, H Liu, F Luan, Y Gao - 2011 Seventh International …, 2011 - ieeexplore.ieee.org
Quantitative structure-property relationship study was performed for the prediction of ionization potential (IP) of some organic compounds. Heuristic method (HM) was used to select the …
Number of citations: 3 ieeexplore.ieee.org
A Baldan, A Tassan - Synthetic communications, 2005 - Taylor & Francis
An efficient preparation of 1‐[ 79 Br]bromo‐2‐fluoroethylene, [ 79 Br]BrHC˭CHF, was carried out by a three‐step procedure: (a) natural 1‐bromo‐2‐fluoroethylene, BrHC˭CHF, was …
Number of citations: 7 www.tandfonline.com
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
VG Nenajdenko, VM Muzalevskiy, AV Shastin - Chemical reviews, 2015 - ACS Publications
Fluorinated compounds attracted remarkable interest in recent decades. 1 Unique complex of physicochemical and biological properties provided by incorporation of fluorine or …
Number of citations: 133 pubs.acs.org
CL Yaws - 2015 - books.google.com
Refineries and petrochemical engineers today are accepting more unconventional feedstocks such as heavy oil and shale, causing unique challenges on the processing side of the …
Number of citations: 184 books.google.com
枝村一弥, 石川延男 - 日本化学会誌(化学と工業化学), 1978 - jstage.jst.go.jp
The base-catalyzed elimination of hydrogen bromide from 1, 2-dibromo-1-fluoroethane yielding bromofluoroethylenes was carried out under various conditions (Table 1). In all cases, …
Number of citations: 6 www.jstage.jst.go.jp
K Edamura, N Ishikawa - Chemischer Informationsdienst, 1978 - Wiley Online Library
Number of citations: 2

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